Eicosatetraenoic acid, 8-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Eicosatetraenoic acid, 8-hydroxy-, is a polyunsaturated fatty acid derivative. It is a member of the hydroxyeicosatetraenoic acids (HETEs) family, which are oxygenated metabolites of arachidonic acid. These compounds play significant roles in various biological processes, including inflammation and cell signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eicosatetraenoic acid, 8-hydroxy-, typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxy group at specific positions on the arachidonic acid molecule. The hydroperoxy intermediate is then reduced to form the hydroxy derivative .

Industrial Production Methods: Industrial production of eicosatetraenoic acid, 8-hydroxy-, often involves large-scale enzymatic processes. These processes utilize lipoxygenase enzymes derived from microbial or plant sources to oxidize arachidonic acid. The reaction conditions are optimized to maximize yield and purity, including controlling temperature, pH, and substrate concentration .

Chemical Reactions Analysis

Types of Reactions: Eicosatetraenoic acid, 8-hydroxy-, undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form oxo derivatives.

Reduction: The hydroxy group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase enzymes.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation: Formation of oxo-eicosatetraenoic acids.

Reduction: Formation of eicosatetraenoic alcohols.

Substitution: Formation of various substituted eicosatetraenoic acids.

Scientific Research Applications

Production and Purification

Euphausia pacifica contains 8(R)-hydroxy-eicosapentaenoic . E. pacifica can be used to obtain 8R-HEPE, 8R-HETE, and 10R-HDHA through enzymatic production . SP700 DIAION beads are suitable for concentrating 8-HEPE, 8-HETE, and 10-HDHA from E. pacifica .

To increase the level of 8-HEPE, 8-HETE, and 10-HDHA, incubation conditions were analyzed, and the concentration of these compounds reached maximum values at 20°C and pH 7.4 . When separating fatty acids and hydroxy-fatty acids using liquid-liquid separation, more than 90% of EPA and PA were distributed in the upper fraction, and the distribution of 8-HEPE was affected by the volume of water added .

Biological Activities and Research Applications

- Anti-tumor Effects: 8-HETE displays an anti-tumor effect in carcinoma cells, but its effectiveness has not been examined in vivo .

- Prostacyclin Production Regulation: 15-HETE may have an in vivo regulatory role in prostacyclin production .

- 5-Oxo-ETE Synthesis: Cancer cells can synthesize 5-oxo-ETE from 5-HETE, potentially contributing to tumor cell proliferation and the influx of inflammatory cells .

- Neutrophil Activation: 20-HETE is a product of neutrophil activation, although its amount is less than other eicosanoids derived from the 5-lipoxygenase pathway .

Mechanism of Action

Eicosatetraenoic acid, 8-hydroxy-, exerts its effects through various molecular targets and pathways:

Lipoxygenase Pathway: It is produced via the lipoxygenase pathway, where lipoxygenases catalyze the oxygenation of arachidonic acid.

Signaling Molecules: It acts as a signaling molecule, modulating inflammation and immune responses by interacting with specific receptors on cell surfaces.

Enzymatic Reactions: It can be further metabolized to produce other bioactive lipids, influencing various physiological processes

Comparison with Similar Compounds

Eicosatetraenoic acid, 8-hydroxy-, can be compared with other similar compounds:

5-Hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE): Another hydroxylated derivative of arachidonic acid, involved in inflammation and immune responses.

12-Hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE): Similar in structure but differs in the position of the hydroxy group, affecting its biological activity.

15-Hydroxy-5,8,11,13-eicosatetraenoic acid (15-HETE): Another isomer with distinct roles in cell signaling and inflammation

Eicosatetraenoic acid, 8-hydroxy-, is unique due to its specific position of the hydroxy group, which influences its biological functions and interactions with enzymes and receptors.

Properties

CAS No. |

73179-96-1 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

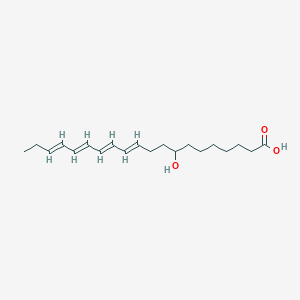

IUPAC Name |

(11E,13E,15E,17E)-8-hydroxyicosa-11,13,15,17-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-10,19,21H,2,11-18H2,1H3,(H,22,23)/b4-3+,6-5+,8-7+,10-9+ |

InChI Key |

NEYQATXDZSNIOO-BYFNFPHLSA-N |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/CCC(CCCCCCC(=O)O)O |

Canonical SMILES |

CCC=CC=CC=CC=CCCC(CCCCCCC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.